molecular formula C64H94N20O16 B12373982 Hyaluronan-IN-1

Hyaluronan-IN-1

Cat. No.: B12373982
M. Wt: 1399.6 g/mol
InChI Key: TURYTXNXABCGDB-ATEWBZBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyaluronan-IN-1 is a synthetic compound derived from hyaluronan, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. Hyaluronan is known for its unique viscoelastic properties, biocompatibility, and non-immunogenicity, making it a valuable substance in various medical and cosmetic applications . This compound is specifically designed to enhance the stability and functionality of hyaluronan for advanced therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyaluronan-IN-1 is synthesized through a series of chemical modifications of hyaluronan. The primary method involves the use of enzymes derived from Streptococcus pyogenes and Pasteurella multocida to synthesize hyaluronan in a controlled laboratory setting . This method allows for the production of hyaluronan with precise molecular weight and purity, which is essential for pharmaceutical and biomedical applications.

Industrial Production Methods: Industrial production of this compound involves bacterial fermentation using strains such as Streptococci, Enterococcus faecalis, Escherichia coli, Bacillus subtilis, and Lactococcus lactis . The fermentation process is followed by extraction and purification to obtain high-purity hyaluronan, which is then chemically modified to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Hyaluronan-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the functional groups of hyaluronan to enhance its properties.

Common Reagents and Conditions: Common reagents used in the chemical modification of hyaluronan include sodium periodate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions include oxidized hyaluronan, reduced hyaluronan, and alkylated hyaluronan derivatives. These modified forms of hyaluronan exhibit enhanced stability, biocompatibility, and functionality, making them suitable for various biomedical applications .

Properties

Molecular Formula

C64H94N20O16

Molecular Weight

1399.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C64H94N20O16/c1-31(2)22-43(60(96)84-52(35(7)85)62(98)83-51(32(3)4)61(97)77-42(63(99)100)18-13-21-71-64(68)69)78-54(90)34(6)75-56(92)47(26-49(67)87)82-57(93)44(23-36-14-9-8-10-15-36)80-55(91)41(19-20-48(66)86)76-58(94)45(24-37-28-72-40-17-12-11-16-39(37)40)81-59(95)46(25-38-29-70-30-73-38)79-53(89)33(5)74-50(88)27-65/h8-12,14-17,28-35,41-47,51-52,72,85H,13,18-27,65H2,1-7H3,(H2,66,86)(H2,67,87)(H,70,73)(H,74,88)(H,75,92)(H,76,94)(H,77,97)(H,78,90)(H,79,89)(H,80,91)(H,81,95)(H,82,93)(H,83,98)(H,84,96)(H,99,100)(H4,68,69,71)/t33-,34-,35+,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1

InChI Key

TURYTXNXABCGDB-ATEWBZBYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

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